molecular formula C5H10O2 B14558368 Pent-4-ene-2,3-diol CAS No. 62084-18-8

Pent-4-ene-2,3-diol

Cat. No.: B14558368
CAS No.: 62084-18-8
M. Wt: 102.13 g/mol
InChI Key: NVEPXBVOEVVLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-4-ene-2,3-diol (C5H10O2) is a chiral, unsaturated vicinal diol that serves as a valuable intermediate in advanced organic synthesis. Its molecular structure incorporates both a reactive alkene and two adjacent hydroxyl groups, making it a versatile building block for constructing complex molecules . Vicinal diols like this compound are typically synthesized via the syn-dihydroxylation of the corresponding diene, such as pent-4-ene-2,3-dione, or through the osmium tetroxide (OsO4)-catalyzed dihydroxylation of conjugated dienes . This reaction proceeds via a concerted [3+2] cycloaddition mechanism, resulting in the syn addition of two oxygen atoms across the double bond to form the stable 1,2-diol . The primary research value of this compound lies in its application as a chiral precursor for the total synthesis of biologically active natural products and complex polyols . The defined spatial arrangement of its hydroxyl groups also presents opportunities for its use in the development of chiral ligands for asymmetric catalysis . Furthermore, the stability of its vicinal diol moiety, attributed to intramolecular hydrogen bonding, allows for its potential use as a protecting group for carbonyls in multi-step synthetic sequences . Researchers utilize this compound in the exploration of new synthetic methodologies, including transition metal-catalyzed functionalizations of the alkene and cyclization reactions to form heterocyclic rings . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-ene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEPXBVOEVVLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562693
Record name Pent-4-ene-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62084-18-8
Record name Pent-4-ene-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Aspects and Conformational Analysis of Pent 4 Ene 2,3 Diol

Diastereomeric Considerations and Enantiomeric Purity

Pent-4-ene-2,3-diol possesses two stereogenic centers at carbons C2 and C3. This structural feature gives rise to the existence of stereoisomers. Specifically, the molecule can exist as two pairs of enantiomers, which are diastereomeric to each other. The two diastereomeric pairs are the syn and anti forms.

The anti -diastereomers are the (2R,3R) and (2S,3S) enantiomers.

The syn -diastereomers are the (2R,3S) and (2S,3R) enantiomers.

Diastereomers possess distinct physical and chemical properties, allowing for their separation using standard chromatographic or crystallization techniques. ethernet.edu.et However, enantiomers share identical properties in an achiral environment, differing only in their interaction with plane-polarized light and other chiral entities. sigmaaldrich.com

The enantiomeric purity of a sample, often expressed as enantiomeric excess (ee), is a critical parameter in stereoselective synthesis and analysis. It quantifies the excess of one enantiomer over the other in a mixture. Obtaining enantiomerically enriched samples of compounds like this compound can be achieved through methods such as the kinetic resolution of a racemic mixture. For instance, processes like asymmetric palladium-catalyzed oxycarbonylation have been used for the kinetic resolution of similar unsaturated diols, yielding enantiomerically enriched products and demonstrating a viable pathway to achieving high enantiomeric purity. mdpi.com

Table 1: Stereoisomers of this compound | Stereoisomer Name | Configuration at C2 | Configuration at C3 | Relationship | | :--- | :--- | :--- | :--- | | (2R,3R)-pent-4-ene-2,3-diol | R | R | Enantiomer of (2S,3S) | | (2S,3S)-pent-4-ene-2,3-diol | S | S | Enantiomer of (2R,3R) | | (2R,3S)-pent-4-ene-2,3-diol | R | S | Enantiomer of (2S,3R) | | (2S,3R)-pent-4-ene-2,3-diol | S | R | Enantiomer of (2R,3S) | | Anti Pair | (2R,3R) and (2S,3S) | Diastereomer of Syn Pair | | Syn Pair | (2R,3S) and (2S,3R) | Diastereomer of Anti Pair |

Absolute Configuration Determination of this compound and Derivatives

Determining the absolute configuration (AC) of a chiral molecule is a fundamental challenge in stereochemistry. Several powerful spectroscopic and analytical techniques are employed for this purpose, often in combination with theoretical calculations.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com Since enantiomers produce mirror-image VCD spectra, this technique is exceptionally well-suited for determining the absolute configuration of molecules in solution. nih.govresearchgate.net

The standard methodology involves a comparison between the experimental VCD spectrum of the chiral molecule and a theoretically predicted spectrum. nih.gov The theoretical spectrum is calculated for one of the enantiomers (e.g., the (2R,3R)-isomer) using quantum mechanical methods, most notably Density Functional Theory (DFT). researchgate.net A successful match between the experimental spectrum and the calculated spectrum for the chosen enantiomer allows for an unambiguous assignment of the absolute configuration. nih.gov For flexible molecules like this compound, it is crucial that theoretical calculations account for all significantly populated conformers and potential solvent effects to achieve an accurate prediction. mdpi.comschrodinger.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical method based on the differential absorption of circularly polarized ultraviolet light. eurekaselect.com While powerful, its application to molecules like this compound is not direct, as the diol itself lacks a suitable chromophore and is therefore largely "ECD silent."

To overcome this, a common strategy involves chemical derivatization to introduce a chromophore. mdpi.com For diols, a reliable approach is to react the compound to form a derivative containing multiple chromophores, such as a dibenzoate. The spatial interaction between these newly introduced chromophores gives rise to a characteristic ECD signal known as an exciton (B1674681) couplet. ull.es The sign of this couplet can be directly related to the absolute stereochemistry of the diol. ull.es Similar to VCD, the experimental ECD spectrum is often compared with spectra predicted by Time-Dependent Density Functional Theory (TDDFT) calculations for definitive assignment. eurekaselect.com The combination of multiple chiroptical techniques like ECD and VCD can provide a highly confident determination of absolute configuration. rsc.org

X-ray Crystallographic Analysis of Crystalline Derivatives

Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal, which can be difficult to obtain for non-crystalline materials like many simple diols.

A proven strategy is the conversion of the non-crystalline alcohol or diol into a solid, crystalline derivative. google.com For example, reacting this compound with an appropriate reagent to form a urethane, carbamate, or allophanate (B1242929) derivative can yield a crystalline solid suitable for X-ray analysis. google.com The crystallographic analysis of this derivative unambiguously determines the relative and absolute configuration of all its stereocenters. Since the stereocenters of the original diol are preserved during the derivatization reaction, their absolute configuration is thus unequivocally established. mdpi.com

Chiral Chromatography and Polarimetric Detection

Chiral chromatography is a primary technique for the separation of enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For a volatile compound like this compound, chiral gas chromatography (GC) is a highly effective tool. chromatographyonline.com Alternatively, high-performance liquid chromatography (HPLC) with a suitable CSP can be used. researchgate.net

When coupled with a chiroptical detector, such as a polarimeter, this technique becomes a powerful tool for both separation and identification. A polarimeter measures the optical rotation of the substance as it elutes from the column. nih.gov Enantiomers will produce signals of opposite signs but equal magnitude, confirming their identity and allowing for the determination of enantiomeric purity. researchgate.netnih.gov A circular dichroism detector can also be used, which may offer higher sensitivity for screening purposes. jascoinc.com

Table 2: Summary of Methods for Absolute Configuration Determination

Method Principle Requirement for this compound Key Advantage
VCD Spectroscopy Comparison of experimental and DFT-calculated vibrational spectra. nih.gov Measurement in solution; computational analysis of conformers. schrodinger.com Unambiguous assignment in solution without derivatization. researchgate.net
ECD Spectroscopy Analysis of exciton coupling between chromophores. ull.es Chemical derivatization (e.g., to a dibenzoate) to introduce chromophores. mdpi.com High sensitivity with appropriate derivatives. ull.es
X-ray Crystallography Direct determination of 3D structure from diffraction data. Formation of a suitable single crystal, often via a crystalline derivative. google.com Provides definitive, unambiguous structural proof. mdpi.com
Chiral Chromatography Differential interaction with a chiral stationary phase. sigmaaldrich.com Use of a chiral GC or HPLC column. chromatographyonline.com Physical separation of enantiomers for quantification. researchgate.net

Conformational Landscape and Dynamics of this compound

The presence of several rotatable single bonds (notably the C2-C3 bond and the C-O bonds) means that this compound does not exist in a single, rigid shape. Instead, it exists as a dynamic equilibrium of multiple interconverting spatial arrangements known as conformers. acs.org The collection of these accessible conformers and their relative energies constitutes the molecule's conformational landscape.

Understanding this landscape is critical, as molecular properties are a weighted average of the properties of all contributing conformers. acs.org Vibrational spectroscopy, including VCD, is highly sensitive to these conformational differences. acs.org Therefore, modern analysis combines experimental spectroscopy with computational chemistry. Theoretical methods are used to perform a conformational search to identify all low-energy structures. The properties of each conformer are then calculated, and a final, Boltzmann-weighted average spectrum is generated for comparison with experimental results, leading to a more accurate and reliable structural assignment. acs.org

Intramolecular Hydrogen Bonding Influences

Intramolecular hydrogen bonding, the formation of a hydrogen bond between the two hydroxyl groups within the same molecule, can significantly influence the conformational equilibrium of diols. In this compound, the proximity of the hydroxyl groups at the C2 and C3 positions allows for the potential formation of such a bond. This interaction typically forces the molecule to adopt a specific conformation where the proton of one hydroxyl group is in close proximity to the oxygen of the other.

Dihedral Angle Preferences

The conformation of this compound can be described by the dihedral angles along its carbon backbone, particularly the H-C2-C3-H and O-C2-C3-O angles. The preference for certain dihedral angles is a result of minimizing steric hindrance and optimizing electronic interactions, including the aforementioned hydrogen bonding.

In the absence of other strong interactions, staggered conformations are generally preferred over eclipsed ones. For the C2-C3 bond in a 1,2-diol, this leads to gauche (dihedral angle of approximately 60°) and anti (dihedral angle of 180°) arrangements of the substituents. The formation of an intramolecular hydrogen bond strongly favors a gauche relationship between the two hydroxyl groups. Computational studies on similar small diols, like 2,3-butanediol, have shown that conformers with a gauche arrangement of the O-C-C-O moiety are the most stable due to this interaction. acs.org Therefore, for this compound, it is expected that the conformers with the hydroxyl groups in a gauche orientation will be the most populated, especially in non-polar environments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemistry

NMR spectroscopy is a powerful tool for the detailed stereochemical and conformational analysis of organic molecules in solution. Specific NMR parameters are exquisitely sensitive to the three-dimensional structure of the molecule.

Coupling Constant Analysis (e.g., ³JHH)

The vicinal proton-proton coupling constant (³JHH), which describes the interaction between two protons on adjacent carbon atoms, is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation. miamioh.edulibretexts.org By measuring the ³JHH values from the ¹H NMR spectrum, one can estimate the dihedral angles and thus deduce the preferred conformation of the molecule in solution.

For this compound, the key coupling constant is between the protons on C2 and C3 (H2 and H3). A large ³J(H2,H3) value (typically 8-13 Hz) would suggest an anti-periplanar arrangement (dihedral angle ~180°), while smaller values (typically 1-5 Hz) are indicative of a syn-clinal or gauche arrangement (dihedral angle ~60°). miamioh.edu Given the likelihood of intramolecular hydrogen bonding favoring a gauche conformation, smaller ³J(H2,H3) values would be expected for this compound, particularly in non-polar solvents. The analysis of these coupling constants for different stereoisomers (e.g., syn and anti diols) can help in their unambiguous assignment.

Table 1: Representative Karplus Correlation for ³JHH

Dihedral Angle (H-C-C-H) Expected ³JHH (Hz) Conformation
~8-10 Eclipsed (syn-periplanar)
60° ~1-5 Staggered (gauche/syn-clinal)
90° ~0-1 Eclipsed
120° ~1-5 Staggered (gauche/anti-clinal)

Note: These are generalized values; the exact values depend on substituents and other geometric factors. miamioh.edu

Nuclear Overhauser Effect (NOE) Studies

The Nuclear Overhauser Effect (NOE) is an NMR technique that allows for the determination of spatial proximity between atoms, typically protons. It relies on through-space dipole-dipole interactions, and the intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei. This makes it a very sensitive probe for short-range interactions (typically < 5 Å).

In the context of this compound, NOE experiments (such as NOESY or ROESY) can provide definitive proof of the relative stereochemistry and conformation. For example, in a conformation where the methyl group (on C2) and the vinyl group (on C4) are on the same side of the molecule, an NOE would be observed between the protons of these two groups. Similarly, the observation of an NOE between H2 and H3 would confirm their close spatial relationship, providing further evidence for a specific conformer population.

Variable Temperature NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy involves acquiring NMR spectra at different temperatures. ox.ac.uk This technique is particularly useful for studying molecules that exist as a mixture of rapidly interconverting conformers at room temperature. By lowering the temperature, it is possible to slow down the rate of conformational exchange to the point where separate signals for each conformer can be observed in the NMR spectrum.

For this compound, VT-NMR could be used to "freeze out" the different rotational conformers around the C2-C3 bond. This would allow for the direct observation and characterization of the individual gauche and anti conformers. Furthermore, by analyzing the changes in the relative integrals of the signals at different temperatures, the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium can be determined. This provides quantitative information about the stability of the different conformers and the strength of the intramolecular hydrogen bond. ox.ac.uk

Table 2: Mentioned Chemical Compounds

Compound Name
This compound

Chemical Transformations and Reactivity of Pent 4 Ene 2,3 Diol

Reactions Involving the Alkene Moiety of Pent-4-ene-2,3-diol

The carbon-carbon double bond in this compound is electron-rich and susceptible to attack by electrophiles, making it a focal point for various addition and cycloaddition reactions. libretexts.org

The alkene functional group of this compound readily undergoes electrophilic addition reactions. In a typical reaction, an electrophile attacks the π-bond of the alkene, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then captured by a nucleophile. The regioselectivity of the initial attack generally follows Markovnikov's rule, where the electrophile adds to the terminal carbon (C-5) to form the more stable secondary carbocation at C-4. libretexts.orgquora.com

However, the presence of the vicinal diol functionality introduces the possibility of intramolecular participation. The hydroxyl groups can act as internal nucleophiles, attacking the intermediate carbocation. This intramolecular cyclization is often rapid, particularly when it leads to the formation of thermodynamically stable five- or six-membered rings. ualberta.ca For instance, in the reaction of similar unsaturated alcohols like pent-4-en-1-ol with bromine, intramolecular cyclization is favored over the intermolecular attack of a bromide ion, leading to the formation of a cyclic ether. ualberta.ca A similar outcome can be anticipated for this compound, where the hydroxyl group at C-2 or C-3 could attack the carbocation at C-4, potentially forming substituted tetrahydrofuran (B95107) derivatives.

The reaction with halogens (e.g., Cl₂, Br₂) in an aqueous or alcoholic solvent can lead to the formation of halohydrins or the corresponding ethers. ualberta.ca The mechanism involves the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by water, an alcohol, or one of the diol's own hydroxyl groups opens this ring. uobasrah.edu.iq Intramolecular attack is often kinetically favored, a principle that is foundational in the synthesis of cyclic ethers from unsaturated alcohols. thieme-connect.com

The alkene in this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org As a substituted alkene, this compound's reactivity as a dienophile is influenced by the electronic nature of the diene. It would be expected to react most efficiently with electron-rich dienes in a normal-electron-demand Diels-Alder reaction, or with electron-deficient dienes in an inverse-electron-demand scenario. wikipedia.org

A variation of this process is the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. wikipedia.orgsigmaaldrich.com This provides a powerful route to synthesize six-membered heterocycles. organic-chemistry.org For example, this compound could react with a heterodienophile (like a carbonyl or imine) to form dihydropyran or dihydropyridine (B1217469) derivatives, respectively. While the potential for such cycloadditions is clear from fundamental principles, specific examples detailing the use of this compound as a dienophile in published research are not widespread. The reaction's stereoselectivity would be influenced by the facial bias induced by the existing stereocenters at C-2 and C-3. researchgate.net

Transformations at the Vicinal Diol Functionality

The adjacent hydroxyl groups constitute a vicinal diol, a functional group known for its role in forming cyclic structures such as ethers and acetals, and as a precursor for oxidative cleavage.

The proximity of the two hydroxyl groups and the alkene facilitates a variety of cyclization reactions, often yielding complex bicyclic systems.

The vicinal diol of this compound can undergo cyclization to form a three-membered cyclic ether, known as an epoxide (or oxirane). ualberta.ca This transformation is typically achieved by converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular SN2 attack by the adjacent alkoxide, which is formed under basic conditions.

Alternatively, direct intramolecular C-O bond formation can be challenging. Studies on related systems have shown that reactions intended to form cyclic ethers can be complicated by competing side reactions, such as β-hydride elimination, which leads back to the unsaturated alcohol. acs.org For example, attempts to induce C-O bond formation via high-valent nickel complexes resulted primarily in elimination products rather than the desired cyclic ether. acs.org

One of the most significant and well-documented transformations of this compound and its derivatives is the palladium(II)-catalyzed carbonylative double cyclization. mdpi.comresearchgate.net This powerful one-pot reaction constructs complex bicyclic lactones by sequentially forming two new rings with the incorporation of a carbonyl group from carbon monoxide (CO). researchgate.net The process is a domino reaction that typically involves an initial intramolecular nucleophilic attack of a hydroxyl group onto the palladium-activated alkene (hydroxycyclization), followed by CO insertion and a subsequent lactonization step. acs.orgacs.org

For enediols like this compound (specifically, its isomers like 4-ene-1,3-diols), this cascade reaction yields tetrahydrofuro[3,2-b]furan-2(3H)-one structures. researchgate.net The reaction is highly valuable in natural product synthesis. acs.org Research has demonstrated that by using a chiral ligand in conjunction with the palladium catalyst, a kinetic resolution of racemic pent-4-ene-1,3-diol (B6599432) can be achieved, affording the bicyclic lactone product in enantioenriched form. mdpi.comresearchgate.net For instance, using a bis(oxazoline) ligand with Pd(OAc)₂, the lactone was produced with 62% enantiomeric excess (ee). mdpi.com

The reaction conditions have been optimized over time. While traditionally reliant on gaseous CO, newer methods employ iron pentacarbonyl [Fe(CO)₅] as a liquid, in situ source of carbon monoxide, which can lead to significantly shorter reaction times. mdpi.com This methodology has also been successfully adapted to continuous microflow systems. mdpi.comcam.ac.uk

Table of Reaction Conditions for Carbonylative Double Cyclization of Pent-4-ene-1,3-diol

Catalyst SystemLigandOxidant / CO SourceProductYieldEnantiomeric Excess (ee)Reference
Pd(OAc)₂Enantiopure bis(oxazoline)p-Benzoquinone, CO (gas)(3aR,6aR)-tetrahydrofuro[3,2-b]furan-2(3H)-one29%62% mdpi.com
Pd(II)Chiral box-type ligandsp-Benzoquinone, CO (gas)(S,S)-2,6-dioxabicyclo[3.3.0]octane-3-one-80% researchgate.net
Pd(II)-[Fe(CO)₅] (in situ CO)Bicyclic LactoneGoodNot Applicable (racemic) mdpi.com

Deoxydehydration Reactions to Olefins

Deoxydehydration (DODH) is a significant transformation that converts vicinal diols into the corresponding olefins by removing two hydroxyl groups. rsc.orgrsc.org This reaction is particularly valuable for converting biomass-derived polyols into useful chemicals. rsc.orgrsc.org The process involves the abstraction of an oxygen atom with a reductant and the formation of a water molecule. rsc.org

High-valent oxorhenium complexes are among the most effective catalysts for the DODH of vicinal diols. researchgate.net The catalytic cycle, particularly with rhenium catalysts, is generally understood to involve three primary steps:

Condensation of the diol with an oxorhenium complex (e.g., Re(VII) or Re(V)). researchgate.netdtu.dk

Reduction of the metal center. For a Re(VII) trioxo complex, it is reduced to a Re(V) dioxo species. researchgate.netmdpi.com

Extrusion of the olefin from the resulting metallacycle (e.g., a rhenium(V) diolate), which regenerates the higher-valent oxorhenium catalyst. researchgate.netdtu.dk

The choice of reductant is crucial for the reaction's success. Various reductants have been employed, including tertiary phosphines (like triphenylphosphine (B44618), PPh₃), secondary alcohols (such as 3-pentanol (B84944) or 3-octanol), and sulfites. rsc.orgresearchgate.netmdpi.comnih.gov When secondary alcohols are used, they can also serve as the solvent. nih.gov The first catalytic DODH system, introduced by Cook and Andrews, utilized a (η⁵-pentamethylcyclopentadienyl)trioxorhenium catalyst with triphenylphosphine as the reductant. rsc.org

Several metal complexes based on rhenium, molybdenum, and vanadium have been shown to catalyze the DODH of diols and polyols. rsc.orgmdpi.com For this compound, this reaction would be expected to yield 1,3-pentadiene, a conjugated diene.

Table 1: Catalyst Systems for Deoxydehydration (DODH) of Vicinal Diols

Catalyst Reductant Typical Substrates Key Features
Cp*ReO₃ (Methyltrioxorhenium) PPh₃, Secondary Alcohols 1,2-octanediol, Glycerol, Tartaric Acid Widely used, effective for a range of diols and polyols. researchgate.netresearchgate.net
CpᵗᵗReO₃ 3-octanol Glycerol, Mucic Acid Exhibits excellent activity for biomass-derived polyols. nih.gov
Py₄ReO₂⁺ PPh₃, 3-pentanol 1,2-octanediol The monodentate pyridine (B92270) ligand dissociates easily, leading to an efficient reaction. mdpi.com
[Cp*MoO₂]₂O PPh₃ Aliphatic vicinal diols Achieves good yields and high olefin selectivity. researchgate.net
Vanadium(V) complexes Not specified Cyclic trans-diol substrates Enables direct deoxydehydration of challenging cyclic diols. researchgate.net

Note: Cp = pentamethylcyclopentadienyl; Cpᵗᵗ = 1,3-di-tert-butylcyclopentadienyl; Py = Pyridine*

Rearrangement Reactions (e.g., Pinacol-type)

The pinacol (B44631) rearrangement is an acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde through a 1,2-migration. byjus.comwikipedia.org The reaction, first described by Wilhelm Rudolph Fittig in 1860, proceeds via the formation of a carbocation intermediate. byjus.comwikipedia.org

The mechanism involves four key steps:

Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O). byjus.com

Carbocation Formation: The departure of a water molecule generates a carbocation. byjus.com

1,2-Shift: An alkyl, aryl, or hydride group migrates from the adjacent carbon to the carbocation center. byjus.com This is the rearrangement step.

Deprotonation: The oxygen atom of the remaining hydroxyl group is deprotonated to yield the final carbonyl product. byjus.com

For an unsymmetrical diol like this compound, the reaction pathway is dictated by the formation of the more stable carbocation. wikipedia.orgchemistrysteps.com In this compound, there are two hydroxyl groups at C2 and C3. Protonation and loss of water from C2 would form a secondary carbocation adjacent to a methyl group. Loss of water from C3 would form a secondary carbocation adjacent to a vinyl group (the C4-C5 double bond). The vinyl group can offer some resonance stabilization to an adjacent carbocation, potentially influencing which hydroxyl group leaves preferentially. The subsequent migration of a group (either a methyl group or a hydrogen atom) to the carbocation center leads to the formation of a ketone. The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org

Protecting Group Strategies for Diols in Multistep Synthesis

In multistep organic synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions. pressbooks.pub For a molecule like this compound, a protecting group strategy would be essential to selectively perform reactions on either the diol or the alkene moiety.

The vicinal diol can be protected by forming a cyclic acetal (B89532) or ketal. pressbooks.pub Common reagents for this purpose include:

Acetone or 2,2-dimethoxypropane: In the presence of an acid catalyst, these form an isopropylidene acetal (a five-membered dioxolane ring).

Benzaldehyde: Forms a benzylidene acetal.

Orthoesters: Also used to protect cis-hydroxyl groups. wiley-vch.de

These cyclic acetals are generally stable under basic, nucleophilic, and reductive conditions but can be easily removed by acidic hydrolysis. pressbooks.pub

Alternatively, the hydroxyl groups can be protected individually. Silyl (B83357) ethers are a popular choice due to their ease of formation and removal under specific conditions (often with a fluoride (B91410) source like TBAF). libretexts.orgharvard.edu Common silyl groups include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), with their steric bulk influencing their stability and selective application. libretexts.org Other options include forming ethers (e.g., benzyl (B1604629) ethers, removed by hydrogenolysis) or esters (e.g., acetyl esters, removed by hydrolysis). wiley-vch.delibretexts.org

Once the diol is protected, the alkene is free to participate in reactions such as epoxidation, dihydroxylation, or hydrogenation. Conversely, if a reaction is desired at the diol, the alkene might need protection, though it is often less reactive than the hydroxyl groups towards many reagents.

Table 2: Common Protecting Groups for Diols

Protecting Group Reagent(s) for Protection Conditions for Removal Stability
Isopropylidene Acetal Acetone or 2,2-Dimethoxypropane, Acid Catalyst Aqueous Acid Stable to base, nucleophiles, and many reducing agents. pressbooks.pub
Benzylidene Acetal Benzaldehyde, Acid Catalyst Aqueous Acid, Hydrogenolysis Stable to base. wiley-vch.de
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, Imidazole Fluoride ion (e.g., TBAF), Acid Stability varies with the specific silyl group; generally stable to base and many oxidative/reductive conditions. libretexts.orgharvard.edu
Benzyl (Bn) Ethers Benzyl Bromide (BnBr), Base Catalytic Hydrogenolysis Stable to a wide range of acidic and basic conditions. wiley-vch.delibretexts.org
Acetyl (Ac) Esters Acetic Anhydride or Acetyl Chloride, Base Mild Acid or Base Less stable than ethers, useful for temporary protection. libretexts.org

Oxidation and Reduction Pathways of this compound Derivatives

The dual functionality of this compound allows for a variety of oxidation and reduction reactions.

Oxidation: The secondary alcohol groups of the diol can be oxidized. Depending on the reagent and conditions, different products can be obtained.

Mild Oxidation: Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride or trifluoroacetic anhydride) would be expected to oxidize the diol to the corresponding α-hydroxy ketone, 3-hydroxy-pent-4-en-2-one, or further to the diketone, pent-4-ene-2,3-dione. mdpi.com The Swern oxidation has been successfully used to prepare bicyclo[2.2.1]hept-5-ene-2,3-dione from the corresponding diol. mdpi.com

Strong Oxidation: Stronger oxidizing agents could potentially cleave the C2-C3 bond.

Allylic Oxidation: The allylic position at C-1 is not present, but the allylic alcohol system (at C-3) can be selectively oxidized. For example, manganese dioxide (MnO₂) is known to selectively oxidize allylic alcohols. cdnsciencepub.com

Reduction: Reduction reactions can target either the carbon-carbon double bond or potentially the hydroxyl groups.

Reduction of the Alkene: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) would reduce the C4-C5 double bond to yield pentane-2,3-diol. This transformation saturates the molecule.

Reduction of the Hydroxyl Groups: While direct reduction of alcohols is difficult, they can be converted to better leaving groups (like tosylates) and then reduced.

Selective Reduction in Synthesis: In synthetic routes to related compounds, selective reductions are crucial. For instance, the Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is known for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. google.comwipo.int A similar strategy could be envisioned in pathways involving derivatives of this compound. For example, 4-hydroxycyclopent-2-enone can be selectively reduced to cis-cyclopent-4-ene-1,3-diol. google.com

Computational Studies and Mechanistic Investigations of Pent 4 Ene 2,3 Diol Reactions

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational investigations, offering a window into the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons, which in turn dictates the molecule's properties and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy. It calculates the total energy of a molecule from its electron density, making it a powerful tool for studying a range of molecular properties for systems like Pent-4-ene-2,3-diol.

The flexibility of this compound, arising from rotation around its single bonds, means it can exist in various three-dimensional arrangements known as conformations. The collection of these conformations and their relative energies is termed the conformational energy landscape.

DFT calculations are crucial for mapping this landscape. By systematically rotating the key dihedral angles (the C-C bond between the hydroxyl-bearing carbons and the C-O bonds) and optimizing the geometry at each step, a potential energy surface can be generated. For diols, intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. In a study of the analogous compound (S,S)-2,3-butanediol, DFT calculations at the B3LYP/6-311++G** level identified two stable conformers characterized by a gauche arrangement around the O−C−C−O dihedral angle, which allows for a weak intramolecular hydrogen bond. acs.org The energy barriers for the interconversion of these conformers were also calculated, revealing that rotation of the hydroxyl groups has a low barrier (less than 4 kJ/mol), while rearrangement of the carbon backbone is significantly higher (20 to 30 kJ/mol). acs.org A similar landscape would be expected for this compound, with the most stable conformers being those that maximize stabilizing intramolecular hydrogen bonding between the 2- and 3-hydroxyl groups while minimizing steric hindrance from the vinyl and methyl groups.

Table 1: Representative Computational Data for Conformational Analysis of a Diol This table illustrates typical data obtained from DFT calculations on a related diol, 2,3-butanediol, which serves as a model for this compound.

Conformer O-C-C-O Dihedral Angle Relative Energy (kJ/mol) Key Feature
Conformer A ~60° (gauche) 0.0 Intramolecular H-bond
Conformer B ~-60° (gauche) 0.8 Intramolecular H-bond
Conformer C ~180° (anti) > 5.0 No H-bond

Data based on findings for analogous structures like 2,3-butanediol. acs.org

DFT provides detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity. Calculations can determine the distribution of electron density, identify molecular orbitals, and predict sites susceptible to nucleophilic or electrophilic attack.

Key insights are often derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is likely localized on the electron-rich carbon-carbon double bond (the π-system), indicating this is the primary site for reaction with electrophiles. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. The oxygen atoms of the hydroxyl groups, with their lone pairs of electrons, are nucleophilic centers, capable of coordinating to Lewis acids or acting as nucleophiles in reactions such as etherification. DFT calculations of related systems have been used to model reaction thermodynamics and kinetics, for example, by calculating the Gibbs free energy to predict the feasibility of reaction pathways. sciforum.netresearchgate.net

Determining the absolute configuration of a chiral molecule (the specific R/S arrangement at its stereocenters) is a significant challenge. Chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide experimental data that, when compared with DFT-predicted spectra, can lead to an unambiguous assignment. science.govresearchgate.net

The process involves:

Performing a conformational search for a given stereoisomer (e.g., (2R,3R)-pent-4-ene-2,3-diol) using DFT to identify all low-energy conformers.

Calculating the VCD and/or ECD spectrum for each conformer.

Averaging the calculated spectra based on the Boltzmann population of each conformer at a given temperature.

Comparing this final computed spectrum with the experimentally measured spectrum.

A match between the experimental spectrum and the spectrum calculated for a specific stereoisomer confirms its absolute configuration. researchgate.net This combined experimental and computational approach is powerful, especially for molecules like this compound that may lack suitable crystals for X-ray analysis. science.gov

Ab Initio and Semi-Empirical Methods

While DFT is a workhorse, other quantum chemical methods also play a role.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are derived directly from theoretical principles without the use of empirical parameters. beilstein-journals.org They are generally more computationally expensive than DFT but can offer higher accuracy, often serving as a benchmark to validate DFT results. For instance, in the conformational study of 2,3-butanediol, MP2 calculations were performed on the most relevant conformers to provide an additional layer of confidence in the energy and frequency results obtained from DFT. acs.org

Semi-Empirical Methods: Methods like AM1, PM3, and PM6 are much faster than DFT because they simplify many of the complex calculations and use parameters derived from experimental data. wustl.edu While less accurate, they are highly effective for rapid initial explorations of large and complex molecules. A common strategy is to perform an initial broad conformational search using a semi-empirical method to identify a pool of potential low-energy structures, which are then re-optimized at a more accurate DFT or ab initio level. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms, providing a detailed, step-by-step picture of how reactants are converted into products. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped.

For reactions involving unsaturated diols like this compound, computational studies can clarify questions of regioselectivity and stereoselectivity. For example, the palladium-catalyzed cyclization of related diols has been studied computationally. acs.org Such studies can rationalize why a particular stereoisomer is formed by modeling the conformations of key intermediates, such as a palladium π-allyl complex, and calculating the energy barriers for different reaction pathways. acs.org

Another relevant example is the carbonylative double cyclization of the related pent-4-ene-1,3-diol (B6599432), where computational studies can help understand the mechanism of metal-catalyzed reactions, such as those using iron or palladium catalysts, to form bicyclic lactones. mdpi.com These calculations can model the initial coordination of the metal to the diol, the subsequent cyclization steps, and the final product formation, explaining how factors like the catalyst and reaction conditions influence the outcome. mdpi.cominnosyn.com

Table 2: Summary of Computational Methods and Their Applications for this compound

Method Type Specific Method Primary Application Strengths Limitations
Density Functional Theory B3LYP, M06-2X Conformational analysis, Reactivity prediction, Spectroscopic prediction (VCD/ECD) Good balance of accuracy and cost Can be less accurate for some systems than high-level ab initio methods
Ab Initio MP2, CCSD(T) High-accuracy energy calculations, Benchmarking DFT results High accuracy, systematically improvable High computational cost, limited to smaller systems

| Semi-Empirical | PM6, AM1 | Initial conformational searches, Screening large numbers of molecules | Very fast, suitable for very large systems | Lower accuracy, relies on parameterization |

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction mechanisms, providing a snapshot of the highest energy point along a reaction coordinate. For reactions involving unsaturated diols like this compound, computational methods such as Density Functional Theory (DFT) are employed to locate and analyze these transient structures.

In studies of analogous diol systems, such as the acid-catalyzed dehydration of 2,4-pentanediol, transition states have been meticulously characterized. rsc.org For instance, in a concerted dehydration mechanism, the transition state (TS) features an elongated C-O bond and a C-H bond that is poised for cleavage. rsc.org The geometry at the carbon atoms involved shifts from a tetrahedral (sp³) arrangement towards a more planar (sp²) configuration. rsc.org Key geometric parameters like bond distances and dihedral angles are calculated to confirm the nature of the transition state. For example, in one computed transition state for a diol dehydration, the breaking C-O bond was found to be 2.3 Å, indicating a nearly complete bond cleavage. rsc.org Furthermore, non-covalent interaction (NCI) analysis can be applied to transition states to visualize attractive and repulsive forces that contribute to stereoselectivity in reactions forming diols. rsc.org These analyses reveal how factors like hydrogen bonding and steric hindrance within the transition state structure dictate the stereochemical outcome of a reaction. rsc.orgresearchgate.net

Energetic Profiles of Transformations

Below is a representative data table illustrating a calculated energetic profile for a model diol dehydration reaction, based on findings for analogous systems. rsc.org

SpeciesDescriptionRelative Gibbs Free Energy (kJ/mol)
Reactant (Adsorbed Diol)Diol molecule physisorbed on the catalyst surface.-20
Transition State (Concerted)Highest energy point in the concerted dehydration pathway.145
Product (Unsaturated Alcohol)The resulting unsaturated alcohol after water elimination.-22

This table presents generalized data based on computational studies of a model diol dehydration to illustrate a typical energetic profile. rsc.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools for exploring the conformational flexibility and dynamic properties of molecules like this compound at an atomistic level.

Molecular Mechanics (MM)

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. It treats atoms as spheres and bonds as springs, with energy functions known as force fields describing the system's energy based on bond lengths, angles, torsions, and non-bonded interactions.

For a flexible molecule like this compound, with two rotatable bonds and two hydroxyl groups capable of hydrogen bonding, MM methods are ideal for exploring its conformational landscape. lookchem.com By performing a conformational search, thousands of possible spatial arrangements can be generated and their relative energies calculated. This allows for the identification of low-energy, stable conformers that are most likely to be populated at a given temperature. Force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are well-suited for this purpose, as they are specifically parameterized for organic molecules including alcohols and alkenes. princeton.edu This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or solvents. researchgate.net

Molecular Dynamics (MD)

Molecular Dynamics (MD) simulations extend the principles of molecular mechanics by incorporating time, allowing for the observation of the dynamic motions of a molecule. By solving Newton's equations of motion for each atom in the system, MD provides a "movie" of how the molecule behaves over a period ranging from picoseconds to microseconds.

MD simulations of this compound, typically in a solvent like water, can reveal important information about its hydration, conformational transitions, and intramolecular hydrogen bonding dynamics. acs.org For example, simulations can quantify the residence time of water molecules around the hydroxyl groups and analyze the stability of different conformers over time. acs.org In the context of biocatalysis, MD simulations are used to study the interaction of diol substrates within an enzyme's active site, helping to predict substrate binding modes and enantioselectivities. researchgate.net The combination of docking and MD simulations can provide accurate sampling of the conformational space relevant to the enzymatic reaction. researchgate.net

The following table summarizes typical parameters used in an MD simulation of an alcohol molecule in an aqueous solution. princeton.eduacs.org

ParameterTypical Value/DescriptionPurpose
Force FieldOPLS-AA, TraPPEDescribes the potential energy and forces between atoms.
Solvent ModelTIP3P, SPC/E (for water)Represents the explicit solvent molecules surrounding the solute.
System Size1 solute + >1000 solvent moleculesCreates a periodic box to simulate bulk conditions.
Temperature298 K (25 °C)Controlled via a thermostat to simulate constant temperature.
Pressure1 atmControlled via a barostat to simulate constant pressure.
Time Step1-2 fsThe interval between successive calculations of forces and positions.
Simulation Length10-1000 nsThe total time simulated to ensure adequate sampling of molecular motion.

Applications of Pent 4 Ene 2,3 Diol As a Versatile Synthetic Intermediate

Role in Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. Pent-4-ene-2,3-diol and its derivatives have proven to be instrumental in this field, providing a foundation for the stereoselective construction of complex natural product scaffolds.

The stereochemical arrangement of atoms in a molecule is crucial for its biological activity. This compound, particularly in its enantiomerically pure forms, provides a chiral scaffold upon which more complex structures can be built. The defined stereochemistry of the diol moiety allows for the controlled introduction of new stereocenters, a critical aspect in the synthesis of intricate natural products. For instance, the synthesis of diastereomers of heptadeca-1-ene-4,6-diyne-3,8,9,10-tetrol, a natural product whose proposed structure required revision, utilized alkyne precursors derived from a γ-hydroxy amide, showcasing the elaboration of such chiral building blocks. iisc.ac.in

The ability to use these diols in reactions that generate new rings and stereocenters simultaneously is a powerful tool. For example, the palladium-catalyzed oxycarbonylative bicyclization of racemic pent-4-ene-1,3-diol (B6599432) demonstrates a kinetic resolution to produce optically enriched 2,6-dioxabicyclo[3.3.0]octan-3-ones, which are core structures in some natural products. researchgate.net This highlights how the diol can be used to create complex, fused ring systems with high stereocontrol.

Table 1: Selected Applications of this compound Derivatives in Complex Synthesis

Application Synthetic Strategy Resulting Scaffold Ref
Natural Product Synthesis Elaboration of alkyne precursors from γ-hydroxy amide Heptadeca-1-ene-4,6-diyne-3,8,9,10-tetrol diastereomers iisc.ac.in

This compound and its analogs are valuable precursors for the synthesis of specific classes of natural products, including terpenes and lactones. Terpenoids, a large and diverse class of naturally occurring organic chemicals, are built from isoprene (B109036) units. uni-hannover.denih.gov The carbon skeleton of this compound can be strategically modified and incorporated into larger terpenoid frameworks. The synthesis of such complex molecules often relies on the use of chiral pool starting materials, and functionalized pentene diols can serve this purpose effectively. researchgate.net

Lactones, cyclic esters, are another important class of natural products with diverse biological activities. The diol functionality of this compound is well-suited for transformation into a lactone ring. For example, the palladium-catalyzed carbonylative double cyclization of pent-4-ene-1,3-diol leads to the formation of tetrahydrofuro[3,2-b]furan-2(3H)-one, a bicyclic lactone. mdpi.com This reaction demonstrates a direct and efficient way to convert the acyclic diol into a more complex, biologically relevant scaffold.

Utilization in the Synthesis of Pharmacologically Relevant Molecules

The principles of stereocontrolled synthesis that make this compound valuable in natural product synthesis are equally applicable to the preparation of molecules with potential therapeutic applications.

The demand for enantiomerically pure drugs is a major driver in modern pharmaceutical development. Chiral building blocks like this compound are essential for the efficient and stereoselective synthesis of drug candidates. acs.org The synthesis of (2S,3R)-2-(dibenzylamino)pent-4-ene-1,3-diol from an α-N,N-dibenzylamino benzyl (B1604629) ester highlights a method to produce highly functionalized and stereochemically defined building blocks that can be further elaborated into more complex drug-like molecules. ull.es These types of amino diol structures are important scaffolds in medicinal chemistry.

The use of such building blocks can significantly shorten synthetic routes to active pharmaceutical ingredients. acs.org For instance, the synthesis of chiral amines from racemic alcohols often employs chemoenzymatic processes, and the resulting chiral products can be key intermediates for various drug candidates. rsc.org

While direct synthesis of the complex anticancer agent Daunomycin from this compound is not explicitly detailed in the provided context, the fundamental reactions and strategies where this diol is useful are relevant to the synthesis of such complex glycoside antibiotics. The construction of the sugar moiety and its attachment to the aglycone often involves stereoselective reactions for which chiral diols are excellent starting points.

More directly, derivatives of this compound have shown promise as precursors for anti-tuberculosis (TB) agents. Specifically, the synthesis of (2R,3R)-1-(hexadecylamine)this compound and related compounds has yielded molecules with micromolar inhibitory activity against Mycobacterium tuberculosis, comparable to the first-line anti-TB drug ethambutol. researchgate.net The straightforward and cost-effective synthesis of these glycitylamines makes them attractive candidates for further development as potential anti-TB drugs. researchgate.net

Table 2: Pharmacological Relevance of this compound Derivatives

Therapeutic Area Derivative/Application Finding Ref

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pent-4-ene-2,3-diol, and what are their respective yields and purity considerations?

  • Methodological Answer : Synthesis typically involves dihydroxylation of pent-4-ene derivatives using catalytic osmium tetroxide (OsO₄) with oxidizing agents like N-methylmorpholine N-oxide (NMO). Alternative routes may employ Sharpless asymmetric dihydroxylation for stereochemical control. Yields vary (60–85%) depending on solvent systems (e.g., acetone/water mixtures) and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to achieve >95% purity. Characterization by NMR (¹H/¹³C) and mass spectrometry (GC-MS or LC-MS) confirms structural integrity .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer : Stereochemistry is determined via:

  • NMR : Coupling constants (J-values) between vicinal diol protons (2,3-positions) and olefinic protons (4,5-positions) provide insights into cis vs. trans configurations.
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration.
  • Circular Dichroism (CD) : Chiral centers induce Cotton effects in CD spectra. Comparative analysis with known diastereomers is recommended .

Q. What are the key stability concerns and storage recommendations for this compound under laboratory conditions?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to strong acids, bases, or oxidizing agents (e.g., peroxides), which may trigger polymerization or decomposition. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) and periodic HPLC analysis are advised to monitor degradation .

Q. What methodological approaches are recommended for assessing the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Use in vitro assays such as:

  • Alamar Blue assay : For mycobacterial growth inhibition (e.g., Mycobacterium tuberculosis), with MIC (Minimum Inhibitory Concentration) determination via fluorescence/resazurin reduction .
  • Broth microdilution : Test bacterial/fungal strains (e.g., E. coli, C. albicans) in 96-well plates, quantifying viability via OD₆₀₀ measurements. Include positive controls (e.g., ampicillin) and solvent blanks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound across different experimental conditions?

  • Methodological Answer : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify confounding factors. Use control experiments (e.g., radical scavengers to rule out autoxidation). Cross-validate results with computational studies (DFT for transition-state analysis) to reconcile discrepancies between empirical and theoretical data .

Q. What advanced computational methods (e.g., DFT, MD simulations) are suitable for studying the electronic properties and reaction mechanisms involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to calculate frontier orbitals (HOMO/LUMO), electrostatic potential maps, and reaction barriers.
  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility in aqueous/organic media. Tools like Gaussian or GROMACS are recommended .

Q. How should researchers design experiments to investigate the environmental impact and biodegradation pathways of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradability testing:

  • Closed Bottle Test : Measure biochemical oxygen demand (BOD) over 28 days.
  • LC-MS/MS : Identify degradation metabolites (e.g., ketones or carboxylic acids).
  • Ecotoxicology : Assess acute toxicity to Daphnia magna or Vibrio fischeri using ISO protocols .

Q. What strategies are effective for optimizing the regioselectivity of this compound in catalytic transformations?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Ru, Pd) with chiral ligands (BINAP, Salen) to direct regioselective functionalization (e.g., epoxidation or cross-coupling). Kinetic studies (variable-temperature NMR) and Hammett plots elucidate electronic effects. High-throughput robotic platforms accelerate condition optimization .

Notes

  • Data Contradictions : Cross-reference stability and reactivity data with structurally analogous diols (e.g., pentane-1,2-diol) when direct evidence is scarce .
  • Methodological Rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting. Use standardized templates (e.g., MIAME for omics) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.